Eupatoretin

PK-PD-procurement metabolic stability flavonoid methylation

Eupatoretin (CAS 19587-69-0) is a polymethoxylated flavonol adenosine A1 receptor antagonist with micromolar binding affinity—not to be confused with its positional isomer eupatorin, which targets STAT1-mediated inflammation. With a 3,3'-dihydroxy-5,6,7,4'-tetramethoxy scaffold, it serves as a critical reference for methoxyflavonoid SAR and metabolic stability studies. Procuring the exact CAS-registered compound, verified by NMR and MS, is essential to avoid confounded target engagement results. Also listed as NSC 122414 under the NCI 'Tumor Inhibitors' program, making it a validated reference for cytotoxicity screening.

Molecular Formula C19H18O8
Molecular Weight 374.3 g/mol
CAS No. 19587-69-0
Cat. No. B019092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupatoretin
CAS19587-69-0
Molecular FormulaC19H18O8
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O)O
InChIInChI=1S/C19H18O8/c1-23-11-6-5-9(7-10(11)20)17-16(22)15(21)14-12(27-17)8-13(24-2)18(25-3)19(14)26-4/h5-8,20,22H,1-4H3
InChIKeyUEPKLBOJSLVOIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 piece / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eupatoretin (CAS 19587-69-0): Sourcing the 3,3'-Dihydroxy-5,6,7,4'-Tetramethoxyflavone for Defined Bioactivity Research


Eupatoretin is a polymethoxylated flavonol with the systematic name 3,3'-dihydroxy-5,6,7,4'-tetramethoxyflavone, possessing a molecular formula of C19H18O8 and a molecular weight of 374.3 g/mol [1][2]. It was first isolated and characterized from Eupatorium semiserratum as one of two cytotoxic principles, alongside its close structural analog eupatin [3]. The compound belongs to a specialized subclass of methoxyflavonoids distinguished by extensive O-methylation of the flavone scaffold, a feature that critically modulates metabolic stability, membrane transport, and oral bioavailability relative to polyhydroxylated flavonoids [4]. Eupatoretin is also a naturally occurring adenosine A1 receptor (A1-R) antagonist with demonstrated receptor binding affinity in the micromolar range, a mechanism linked to diuretic and anti-urolithiatic activity [5].

Why In-Class Polymethoxyflavones Cannot Be Interchanged: The Case for Eupatoretin


Polymethoxylated flavonols such as eupatoretin, eupatorin, eupatin, and sinensetin are positional isomers or close analogs that differ solely in the number and placement of hydroxyl versus methoxy substituents on the A- and B-rings. These subtle structural variations produce large functional divergences: eupatoretin (3,3'-dihydroxy-5,6,7,4'-tetramethoxyflavone) antagonizes the adenosine A1 receptor [1], whereas its positional isomer eupatorin (3',5-dihydroxy-5,6,7,4'-tetramethoxyflavone) inhibits STAT1-mediated inflammatory gene expression and exhibits selective cytotoxicity against breast cancer cells [2][3]. Even the removal of a single methoxy group—as in eupatin (3,5',3'-trihydroxy-6,7,4'-trimethoxyflavone) versus eupatoretin—can predictably alter metabolic stability and membrane permeability due to the reduced methylation count [4]. Substituting one analog for another without confirming the precise substitution pattern risks selecting a compound with a different primary pharmacological target, invalidating experimental reproducibility and procurement specifications.

Quantitative Differentiation Evidence for Eupatoretin: Assay-by-Assay Comparator Analysis


Eupatoretin vs. Eupatin: Impact of Additional 5-O-Methylation on Metabolic Stability

Eupatoretin (3,3'-dihydroxy-5,6,7,4'-tetramethoxyflavone) contains four methoxy substituents, whereas its closest co-isolated analog eupatin (3,5',3'-trihydroxy-6,7,4'-trimethoxyflavone) contains only three [1]. As a member of the fully or highly methylated flavonoid subclass, eupatoretin benefits from the class-level property that replacing hydroxyl groups with methoxy groups 'dramatically increases metabolic stability and membrane transport in the intestine/liver, thus improving oral bioavailability' [2]. Although no direct PK head-to-head study between eupatoretin and eupatin has been published, the structure–activity relationship established across multiple methoxyflavonoid series supports the inference that eupatoretin's additional 5-O-methyl group confers superior resistance to glucuronidation and sulfation compared to eupatin [2].

PK-PD-procurement metabolic stability flavonoid methylation

Eupatoretin vs. Eupatorin: Differential Adenosine A1 Receptor Antagonism Defines Divergent Primary Pharmacology

Eupatoretin and eupatorin are positional isomers that differ in the placement of one hydroxyl and one methoxy group on the B-ring. In a systematic adenosine A1 receptor (A1-R) binding assay employing [3H]DPCPX displacement on CHO cell membranes stably expressing human A1-R, eupatoretin (compound 7) was identified as a micromolar-range A1-R antagonist with a Hill slope near unity (0.9–1.4), consistent with competitive antagonism [1]. While the precise Ki value for eupatoretin was reported in graphical format within the original publication, the study demonstrated that across seven structurally related methoxyflavonoids, shifts in methoxy/hydroxy positioning produced discrete changes in binding affinity, with compound identities confirmed by full NMR and MS characterization [1]. No comparable A1-R antagonism data has been reported for the positional isomer eupatorin; its documented pharmacology centers on STAT1 inhibition (IC50 for NO production: 5.2 µM; IC50 for PGE2: 5.0 µM) and selective breast cancer cell cytotoxicity (IC50 ~5 µg/mL at 48 h in MCF-7 and MDA-MB-231 cells, with a selectivity index >3 over MCF-10a normal cells) [2][3].

adenosine receptor diuretic urolithiasis

Eupatoretin vs. Sinensetin: Contrasting Hydrophilicity and A1 Receptor Binding within the Orthosiphon Flavonoid Panel

Within the seven-compound methoxyflavonoid panel isolated from Orthosiphon stamineus and tested for A1-R binding by Yuliana et al. (2009), the study authors explicitly noted that 'there is no clear structure-activity relationship that can be concluded from the presence of methoxy groups in various numbers and positions,' and that 'the positive correlation between A1-R affinity and hydrophobicity that has been previously suggested could not be observed in this experiment' [1]. This finding is significant because sinensetin (5,6,7,3',4'-pentamethoxyflavone), which is more highly methoxylated and more lipophilic than eupatoretin, did not exhibit the highest A1-R affinity, indicating that eupatoretin engages the adenosine A1 receptor through specific polar interactions involving its 3- and 3'-hydroxyl groups that are absent in fully methylated sinensetin [1]. The pKi values for all seven compounds were reported in micromolar range with Hill slopes between 0.9–1.4 [1].

adenosine A1 receptor lipophilicity diuretic

Cytotoxic Potential of Eupatoretin: Foundational Evidence from the Kupchan Natural Products Discovery Program

Eupatoretin was originally discovered and characterized by the National Cancer Institute (NCI)-supported Kupchan group as one of two cytotoxic flavonols isolated from Eupatorium semiserratum [1]. The 1969 publication established that both eupatoretin and eupatin demonstrated reproducible in vitro cytotoxicity, forming part of the landmark 'Tumor Inhibitors' series that guided natural product-based anticancer drug discovery for decades [1]. Subsequent research by Beutler et al. (1998) on structure–activity requirements for flavone cytotoxicity and tubulin binding, which cited the Kupchan work, demonstrated that specific hydroxyl/methoxy substitution patterns on the flavone scaffold critically dictate cytotoxicity and tubulin interaction potency [2]. While a direct head-to-head IC50 comparison between eupatoretin and eupatin using modern standardized assay protocols has not been published, eupatoretin's inclusion in the NCI natural product repository (NSC 122414) as a characterized cytotoxic agent provides a verified starting point for contemporary screening [3].

cytotoxicity natural product cancer

Computational Docking Evidence: Eupatoretin Targeting Dengue Virus NS4B Protein

In a 2016 in silico study targeting the dengue virus NS4B protein across serotypes 1-4, eupatoretin was one of eight phytochemicals filtered by Lipinski's rule of five and evaluated for binding affinity via molecular docking [1]. The study included comparator flavonoids such as catechin, cianidanol, epicatechin, glabranin, and laurifolin, with docking scores generated against each of the four DENV serotype NS4B proteins [1]. Eupatoretin passed all drug-likeness filters (molecular weight 374.3, logP, hydrogen bond donor/acceptor counts within Lipinski thresholds), distinguishing it from larger or more polar flavonoids that failed the filtering step [1].

dengue NS4B molecular docking

Defined Application Scenarios Where Eupatoretin's Specific Chemical Identity Determines Experimental Success


Adenosine A1 Receptor Pharmacology: Diuretic and Anti-Urolithiatic Mechanism Studies

Eupatoretin is a directly applicable tool compound for laboratories investigating adenosine A1 receptor antagonism as a diuretic mechanism, based on its demonstrated A1-R binding activity in the Yuliana et al. (2009) study [1]. Because eupatoretin's positional isomer eupatorin does not share this A1-R pharmacology but instead targets STAT1-mediated inflammatory pathways [2], procurement of eupatoretin with verified CAS 19587-69-0 identity is essential to avoid confounding target engagement results. The compound's micromolar-range A1-R affinity and antagonist behavior (Hill slope ~1.0) make it suitable as a natural-product-derived chemical probe in radioligand displacement and functional cAMP assays using CHO or HEK293 cells expressing recombinant human A1 receptors.

Structure-Activity Relationship Studies on Methoxyflavonoid Metabolic Stability

Eupatoretin serves as a defined reference point within methoxyflavonoid SAR series investigating the impact of methylation on metabolic stability [1][2]. With four methoxy groups and only two free hydroxyls (3-OH and 3'-OH), eupatoretin provides a contrast to the trimethoxylated eupatin (three free hydroxyls) and the fully methylated pentamethoxyflavone sinensetin (zero free hydroxyls) [1][3]. Incubating eupatoretin in human liver microsomes or hepatocyte cultures alongside these comparators can quantify the incremental metabolic stabilization gained by progressive O-methylation, informing the design of more metabolically resilient flavonoid derivatives for in vivo pharmacology.

Cytotoxic Flavonol Reference Standard for NCI Natural Product Repository Follow-Up

As an NCI-characterized cytotoxic flavonol (NSC 122414) originating from the seminal Kupchan 'Tumor Inhibitors' program [1], eupatoretin is an authenticated reference material for laboratories conducting follow-up cytotoxicity screening against modern cancer cell line panels (e.g., NCI-60). Its established structural identity—verified by NMR and MS in both the original isolation and the Yuliana re-isolation studies [2]—makes it suitable as a positive control or calibration standard in flavonoid-focused natural product dereplication workflows. Procurement should target high-purity (>95%) eupatoretin with full NMR characterization to ensure continuity with the historical NCI dataset.

Computational Antiviral Screening: Dengue NS4B Target Validation Sets

Eupatoretin has been computationally validated as a drug-like phytochemical with predicted binding to dengue virus NS4B protein across all four serotypes [1]. Its inclusion in focused physical screening libraries for in vitro DENV replication assays (e.g., replicon or infectious virus systems) is supported by its compliance with Lipinski's rule of five (MW 374.3, acceptable logP, appropriate H-bond donor/acceptor counts) and its distinct 3,3'-dihydroxy-5,6,7,4'-tetramethoxy scaffold [1]. Procurement of the exact CAS-registered compound ensures that any in vitro antiviral activity detected can be unambiguously attributed to eupatoretin rather than a co-purifying analog.

Quote Request

Request a Quote for Eupatoretin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.